

An In-depth Technical Guide to 4-Bromobutanal: Chemical Properties and Reactivity

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Compound of Interest

Compound Name: 4-bromobutanal

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Abstract

4-Bromobutanal is a bifunctional aliphatic aldehyde of significant interest in organic synthesis. Possessing both a reactive aldehyde carbonyl group and a primary alkyl bromide, it serves as a versatile building block for the construction of a variety of molecular architectures, including heterocyclic compounds and extended carbon chains. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and handling of **4-bromobutanal**, with a focus on its application in synthetic chemistry. Detailed data is presented in tabular and graphical formats to facilitate its use in a laboratory setting.

Chemical and Physical Properties

4-Bromobutanal is a colorless to pale yellow liquid with a pungent odor.^[1] Its bifunctional nature, containing both an electrophilic carbonyl carbon and a carbon susceptible to nucleophilic substitution, dictates its chemical behavior.^[2]

Table 1: Physical and Chemical Properties of **4-Bromobutanal**

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₇ BrO	[3]
Molecular Weight	151.00 g/mol	[3]
CAS Number	38694-47-2	[3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	66-68 °C at 18 Torr	[4]
Density	1.437 g/cm ³ (Predicted)	[3]
Solubility	Soluble in common organic solvents	[1]
InChI Key	GMZBZKVJMOEKGM-UHFFFAOYSA-N	[3]
SMILES	C(CC=O)CBr	[3]

Spectroscopic Data

The structural characterization of **4-bromobutanal** is achieved through standard spectroscopic techniques. The following tables summarize the expected and reported spectral data.

Table 2: Predicted ¹H NMR Spectral Data for **4-Bromobutanal** (Solvent: CDCl₃)

Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)
-CHO	~9.8	Triplet (t)	1H	~1.5
-CH ₂ -Br	~3.5	Triplet (t)	2H	~6.5
-CH ₂ -CHO	~2.8	Triplet (t)	2H	~7.0
-CH ₂ -CH ₂ -	~2.2	Quintet (quin)	2H	~6.8

Table 3: Predicted ¹³C NMR Spectral Data for **4-Bromobutanal** (Solvent: CDCl₃)

Assignment	Chemical Shift (δ , ppm)
-CHO	~202
-CH ₂ -CHO	~45
-CH ₂ -CH ₂ -	~28
-CH ₂ -Br	~30

Table 4: Key IR Absorption Bands for **4-Bromobutanal**

Wavenumber (cm ⁻¹)	Functional Group	Description
~2940-2820	C-H	Alkyl C-H stretch
~2720	C-H	Aldehyde C-H stretch (characteristic)
~1725	C=O	Aldehyde carbonyl stretch (strong)
~650	C-Br	Alkyl bromide C-Br stretch

Mass Spectrometry: The electron ionization mass spectrum of **4-bromobutanal** is expected to show a molecular ion peak (M^+) with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) at m/z 150 and 152.[3][4] Common fragmentation patterns for aliphatic aldehydes include α -cleavage and McLafferty rearrangement.[5] Expected fragments include:

- M-1: Loss of the aldehydic proton.
- M-29: Loss of the formyl radical (-CHO).
- M-79/81: Loss of the bromine radical.
- Cleavage at the C₂-C₃ bond.

Reactivity and Synthetic Applications

The dual functionality of **4-bromobutanal** makes it a valuable intermediate in a wide range of chemical transformations.

Reactions at the Aldehyde Group

The aldehyde moiety is susceptible to nucleophilic attack, participating in reactions such as:

- Wittig Reaction: To form substituted alkenes.
- Grignard and Organolithium Reactions: To generate secondary alcohols.[6]
- Reductive Amination: To produce primary and secondary amines.
- Pictet-Spengler Reaction: For the synthesis of tetrahydro- β -carbolines and related heterocyclic systems.

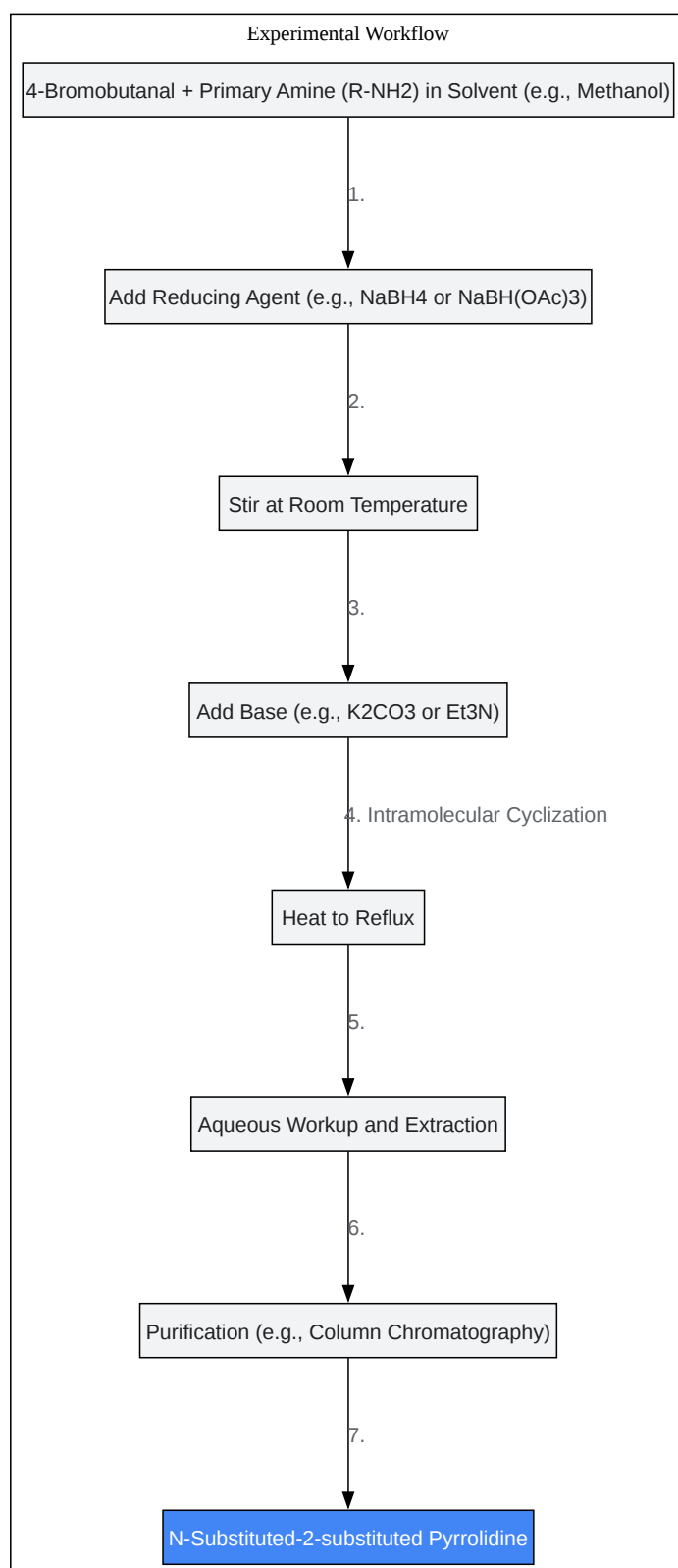
Reactions at the Alkyl Bromide

The primary alkyl bromide is a good substrate for S_N2 reactions, allowing for the introduction of various nucleophiles.

Intramolecular Reactions: Synthesis of Heterocycles

The presence of both an electrophilic aldehyde and a carbon atom susceptible to nucleophilic attack within the same molecule allows for intramolecular cyclization reactions, providing a convenient route to five-membered rings.

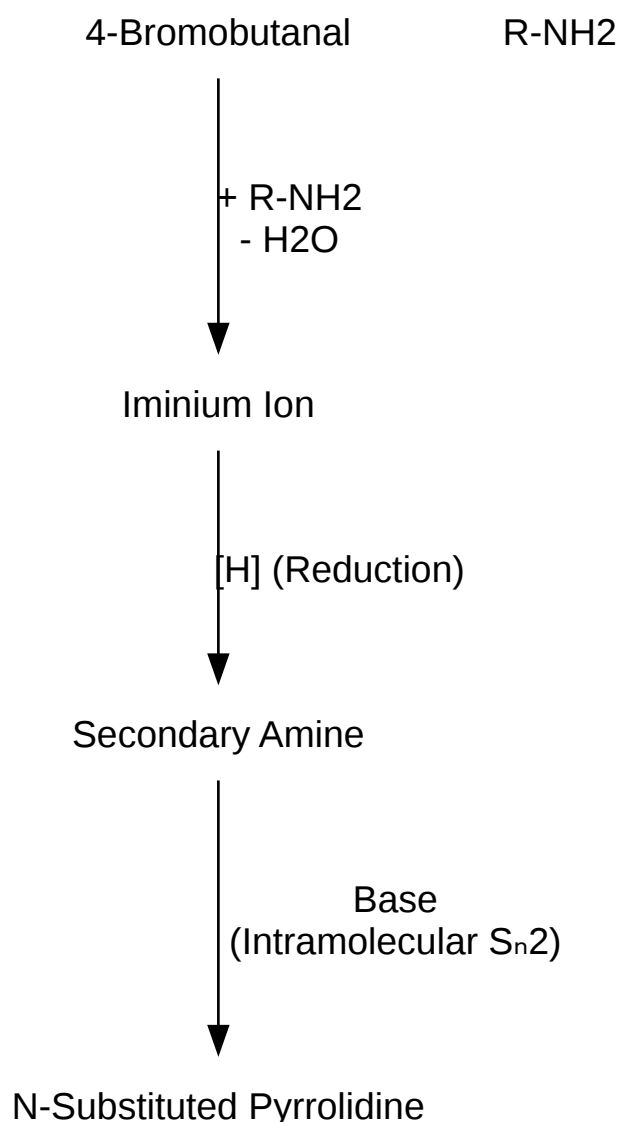
A key application of **4-bromobutanal** is in the synthesis of N-substituted-2-alkyl- or 2-aryl-pyrrolidines. This transformation proceeds via a two-step, one-pot process involving initial reductive amination of the aldehyde with a primary amine, followed by intramolecular nucleophilic substitution.[7]



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Fig. 1: General experimental workflow for the synthesis of N-substituted pyrrolidines.

The reaction begins with the formation of an imine or iminium ion intermediate from **4-bromobutanal** and a primary amine. This intermediate is then reduced in situ to a secondary amine. The subsequent addition of a base facilitates the intramolecular S_N2 reaction, where the amine nitrogen acts as a nucleophile, displacing the bromide to form the pyrrolidine ring.



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Fig. 2: Reaction mechanism for pyrrolidine synthesis.

Experimental Protocols

Representative Protocol for the Synthesis of N-Benzyl-2-propylpyrrolidine

This protocol is a representative example based on established synthetic methodologies for reductive amination followed by intramolecular cyclization.

Materials:

- **4-Bromobutanal** (1.0 eq)
- Benzylamine (1.0 eq)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq)
- Potassium carbonate (K_2CO_3) (2.0 eq)
- Dichloromethane (DCM), anhydrous
- Acetonitrile (ACN), anhydrous

Procedure:

- To a solution of **4-bromobutanal** in anhydrous dichloromethane, add benzylamine at room temperature. Stir the mixture for 30 minutes.
- Add sodium triacetoxyborohydride portion-wise over 15 minutes and continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
- Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Dissolve the crude intermediate in anhydrous acetonitrile, add potassium carbonate, and heat the mixture to reflux for 12-18 hours.

- Cool the reaction mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford N-benzyl-2-propylpyrrolidine.

Handling, Storage, and Disposal

Handling: **4-Bromobutanal** is an irritant and should be handled in a well-ventilated fume hood.[8][9] Personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.[10] Avoid inhalation of vapors and contact with skin and eyes.[8] An eyewash station and safety shower should be readily accessible.

Storage: Store **4-bromobutanal** in a tightly sealed container in a cool, dry, and dark place.[8] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde functionality. Due to its potential for polymerization or degradation, storage at reduced temperatures (refrigeration) is advisable for long-term stability.

Disposal: Dispose of **4-bromobutanal** and any contaminated materials in accordance with local, state, and federal regulations.[10] Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion

4-Bromobutanal is a highly useful and versatile bifunctional building block in organic synthesis. Its ability to undergo a wide array of chemical transformations at both the aldehyde and alkyl bromide moieties makes it an important precursor for the synthesis of complex organic molecules, particularly five-membered heterocyclic systems. A thorough understanding of its chemical properties, reactivity, and handling procedures is essential for its safe and effective use in the research and development of new chemical entities.

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References

- 1. Pyrrolidine synthesis [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. 4-Bromobutyraldehyde | C₄H₇BrO | CID 3016005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-bromobutanal | 38694-47-2 | Benchchem [benchchem.com]
- 5. 4-Bromobutyric acid(2623-87-2) IR Spectrum [m.chemicalbook.com]
- 6. readchemistry.com [readchemistry.com]
- 7. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
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